21-Desacetyl Difluprednate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Desacetyl Difluprednate-d5 is a deuterated analogue of 21-Desacetyl Difluprednate, which is an impurity of prednisolone. Prednisolone is a steroid drug used for the treatment of multiple inflammatory conditions, allergies, autoimmune disorders, and cancers. The deuterated form, this compound, is often used in scientific research for its stable isotope labeling properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Desacetyl Difluprednate-d5 involves the incorporation of deuterium atoms into the molecular structure of 21-Desacetyl Difluprednate. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves custom synthesis. Companies like SynZeal and BOC Sciences offer custom synthesis services to produce this compound in the required quantities .
Chemical Reactions Analysis
Types of Reactions
21-Desacetyl Difluprednate-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often used in further research and development.
Scientific Research Applications
21-Desacetyl Difluprednate-d5 is widely used in scientific research due to its stable isotope labeling properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in metabolic studies to trace the pathways and interactions of prednisolone and its derivatives.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of prednisolone in the body.
Industry: Applied in quality control and stability studies for pharmaceutical products containing prednisolone.
Mechanism of Action
The mechanism of action of 21-Desacetyl Difluprednate-d5 is similar to that of prednisolone. It acts by inducing the production of phospholipase A2 inhibitory proteins (lipocortins), which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid . This results in the reduction of inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Difluprednate: The parent compound, used as a topical corticosteroid for ocular inflammation.
Difluoroprednisolone: Another derivative of prednisolone with similar anti-inflammatory properties.
Difluoroprednisolone 21 Acetate: A related compound used in pharmaceutical research.
Uniqueness
21-Desacetyl Difluprednate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate tracing of the compound’s pathway is essential.
Properties
Molecular Formula |
C25H32F2O6 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,4,4,4-pentadeuteriobutanoate |
InChI |
InChI=1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,4D2 |
InChI Key |
BQEJAAIPKDQEPV-BMYGYJMNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.